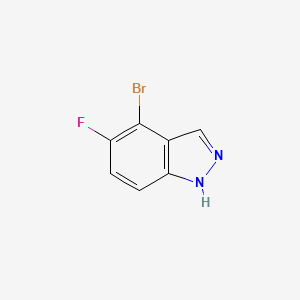

4-Bromo-5-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJLGFMRGIJMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731418 | |

| Record name | 4-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056264-22-2 | |

| Record name | 4-Bromo-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. Its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No. 1056264-22-2). Recognizing the current scarcity of published experimental data, this document synthesizes information from commercial suppliers with computational predictions and established analytical methodologies. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction optimization, and formulation development. The guide details core physical properties, predicted electronic characteristics, and provides robust, generalized protocols for the experimental determination of these key parameters.

Introduction: The Scientific Rationale

The indazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The introduction of halogen atoms, specifically bromine and fluorine, onto the indazole ring system profoundly influences the molecule's electronic, steric, and metabolic properties.

-

Fluorine: The high electronegativity of the fluorine atom at the 5-position can alter the acidity of the N-H proton, modulate lipophilicity, and introduce a potential site for hydrogen bonding. Crucially, it can serve as a metabolic blocker, preventing oxidative degradation at that position and thereby enhancing the pharmacokinetic profile of a derivative drug.

-

Bromine: The bromine atom at the 4-position provides a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1]

This dual halogenation pattern makes this compound a strategic building block for creating libraries of novel compounds for screening against various biological targets. Recent patent literature indicates its use in the synthesis of STING (Stimulator of Interferon Genes) antagonists, highlighting its relevance in developing treatments for autoimmune and inflammatory diseases.[2] This guide aims to consolidate the fundamental physicochemical data required for its effective utilization.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is non-negotiable for its application in synthesis and drug development. The following section summarizes the available and predicted data for this compound.

Identity and Structure

The foundational identity of the molecule is established by its chemical formula, weight, and unique identifiers.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1056264-22-2 | [1][3] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | |

| Physical Form | Solid | |

| InChI Key | DSJLGFMRGIJMJK-UHFFFAOYSA-N |

Thermal and Physical Data

Thermal properties such as melting and boiling points are critical indicators of purity and determine the conditions for handling, purification (e.g., distillation), and reaction setup.

| Property | Value | Notes | Source(s) |

| Melting Point | No data available | Must be determined experimentally. | [3][4] |

| Boiling Point | 332.2 ± 22.0 °C | Predicted value at 760 mmHg. |

-

Expert Insight: The lack of an experimentally determined melting point is a significant data gap. For a crystalline solid, a sharp melting point is a primary indicator of purity. Its determination should be a priority for any laboratory working with this compound. The predicted high boiling point suggests that purification by distillation would require high vacuum to prevent thermal decomposition.

Solubility Profile

Solubility is a cornerstone property influencing reaction conditions, purification methods (crystallization), and, critically for drug development, bioavailability. Currently, no quantitative experimental solubility data has been published for this compound.[3]

Predicted Solubility: Based on its structure—a heterocyclic aromatic system with both a hydrogen bond donor (N-H) and acceptor (N), along with hydrophobic halogenated regions—it is expected to exhibit:

-

Low solubility in water.

-

Moderate to high solubility in polar aprotic organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).

-

Moderate solubility in polar protic solvents like methanol and ethanol.

-

Lower solubility in nonpolar solvents such as hexanes and toluene.

Partition and Ionization Properties (Predicted)

The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are vital for predicting a molecule's behavior in biological systems. As experimental values are unavailable, computational predictions provide essential guidance.

| Property | Predicted Value | Method/Notes | Source(s) |

| logP (Octanol/Water) | ~2.0 - 2.5 | Predicted using fragment-based methods (e.g., ALOGP, ClogP). This value indicates moderate lipophilicity. | [5][6] |

| pKa (Acidic, N-H) | ~13 - 14 | Predicted based on the electronic effects of the bromo and fluoro substituents on the indazole ring. The electron-withdrawing halogens are expected to make the N-H proton slightly more acidic than unsubstituted indazole. | [7][8] |

| pKa (Basic, Pyridinic N) | ~1 - 2 | Predicted based on substituent effects. Protonation of the pyridinic nitrogen is generally low for indazoles. | [7][8] |

-

Causality Behind Predictions: The logP value is a balance between the hydrophilic indazole core and the hydrophobic bromo- and fluoro-substituted benzene ring. The pKa of the N-H proton is influenced by the stability of the resulting indazolide anion; electron-withdrawing groups like halogens help to stabilize this anion, thereby increasing acidity (lowering the pKa) compared to the parent indazole.

Spectroscopic and Analytical Characterization

While specific, verified spectra for this compound are not publicly available, this section outlines the expected spectral characteristics and provides a logical framework for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR (Proton NMR):

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: Three protons on the aromatic rings. The chemical shifts and coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C7 will likely appear as a doublet, coupled to the fluorine at C5. The proton at C6 will be a doublet of doublets, coupled to both the C7 proton and the fluorine atom. The proton at C3 on the pyrazole ring will likely be a singlet or a narrow triplet due to long-range coupling.

-

-

¹³C NMR (Carbon NMR):

-

Seven distinct carbon signals are expected.

-

The chemical shifts will be influenced by the attached atoms (Br, F, N). The carbons directly bonded to the halogens (C4 and C5) will show characteristic shifts and C-F coupling will be observed for C5 and adjacent carbons (C4, C6, C7a).

-

-

¹⁹F NMR (Fluorine NMR):

-

A single resonance is expected. Its chemical shift and coupling to adjacent protons will be diagnostic.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the isotopic distribution of bromine ([M]⁺ at m/z 214 and [M+2]⁺ at m/z 216, in an approximate 1:1 ratio) will be the most telling feature, confirming the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the exact formula C₇H₄BrFN₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.

-

Key Expected Bands:

-

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.

-

C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

-

C-F Stretch: A strong, sharp band typically in the 1000-1250 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

-

Experimental Protocols: A Self-Validating Approach

The following protocols are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These are generalized procedures based on industry standards, designed to yield reliable and reproducible data.

Workflow for Physicochemical Characterization

This diagram illustrates the logical flow for a comprehensive characterization of a new chemical entity like this compound.

Caption: Logical workflow for comprehensive physicochemical profiling.

Protocol for Melting Point Determination

-

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting range indicates high purity.

-

Methodology:

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is required).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Principle: This gold-standard method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9][10]

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

The calculated concentration represents the equilibrium solubility in that specific solvent at that temperature.

-

Protocol for Spectroscopic Data Acquisition

-

Principle: Standardized methods are used to obtain high-quality spectra for structural confirmation and reference.[11]

-

Methodology:

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good starting choice for heterocyclic compounds as it can solubilize many samples and the N-H proton is clearly visible.

-

Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra appropriately (e.g., to the residual solvent peak for ¹H and ¹³C).

-

-

Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Acquire the spectrum in positive or negative ion mode to identify the molecular ion and compare the exact mass to the calculated theoretical mass.

-

-

IR Spectroscopy:

-

For a solid sample, use an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

-

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions. The following information is derived from supplier safety data.

-

Hazard Classification: Danger

-

GHS Pictogram: GHS06 (Toxic)

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion and Future Outlook

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust foundation based on available supplier data, computational predictions, and established analytical protocols. The provided methodologies offer a clear path for researchers to generate the necessary data to support their work. As this compound sees greater use in drug discovery programs, it is anticipated that a more complete experimental profile will emerge, which will further enhance its utility and application.

References

- 1. 1056264-22-2 | MFCD16987597 | this compound [aaronchem.com]

- 2. WO2024089155A1 - Heterocyclic compounds as sting antagonists - Google Patents [patents.google.com]

- 3. aaronchem.com [aaronchem.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. routledge.com [routledge.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 4-Bromo-5-fluoro-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indazoles

4-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a significant building block for the synthesis of complex organic molecules. Its structural rigidity, combined with the specific placement of bromine and fluorine atoms, makes it a highly valuable intermediate in the field of medicinal chemistry. The indazole core is recognized as a "privileged scaffold," frequently appearing in molecules designed to interact with key biological targets, particularly protein kinases. This guide provides a technical overview of its properties, synthesis, and applications, offering insights for professionals engaged in drug discovery and development.

The presence of both a bromine and a fluorine atom on the indazole ring provides medicinal chemists with versatile handles for molecular elaboration. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. The fluorine atom, on the other hand, can subtly modulate the electronic properties of the molecule, influence its metabolic stability, and enhance its binding affinity to target proteins through favorable electrostatic interactions.

Core Physicochemical Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1056264-22-2 | [1][2][3] |

| Molecular Formula | C₇H₄BrFN₂ | [2] |

| Molecular Weight | 215.03 g/mol | |

| Physical Form | Solid | [2] |

| Boiling Point | 332.2 ± 22.0 °C (at 760 mmHg, predicted) | [2] |

| Purity | Typically ≥96% from commercial suppliers | [2] |

| Storage | Store at room temperature | [2] |

Synthesis and Characterization

While this compound is commercially available from various suppliers, a detailed, step-by-step synthesis protocol is not readily found in peer-reviewed literature. However, a Chinese patent describes a robust synthesis for the closely related structural isomer, 5-bromo-4-fluoro-1H-indazole , which provides valuable insight into the synthetic strategies for this class of compounds.[4] The described method starts from 3-fluoro-2-methylaniline and proceeds through bromination, diazotization/cyclization, and deprotection steps.[4]

Representative Synthesis of a Structural Isomer: 5-Bromo-4-fluoro-1H-indazole

The following multi-step protocol is adapted from patent CN110452177A for the synthesis of the isomer 5-bromo-4-fluoro-1H-indazole.[4] This process illustrates a viable pathway for constructing the bromo-fluoro-indazole scaffold.

-

Reactants: 3-fluoro-2-methylaniline, N-bromosuccinimide (NBS), acetonitrile.

-

Procedure: 3-fluoro-2-methylaniline is dissolved in acetonitrile. The solution is cooled (e.g., to below 10°C), and N-bromosuccinimide is added portion-wise. The reaction is stirred for 1-2 hours at a controlled temperature. After the reaction is complete (monitored by TLC), the reaction is quenched, typically with an aqueous solution of sodium bisulfite, to yield 4-bromo-3-fluoro-2-methylaniline.[4]

-

Causality: The use of NBS allows for the regioselective bromination of the aromatic ring activated by the amino group. Cooling the reaction is crucial to control the exothermic reaction and prevent side-product formation.

-

Reactants: 4-bromo-3-fluoro-2-methylaniline, an acetate source (e.g., acetic acid), and a nitrite source (e.g., isoamyl nitrite).

-

Procedure: The brominated aniline from Step 1 is dissolved in a suitable solvent like toluene. Acetic acid is added, and the mixture is heated. Isoamyl nitrite is then added dropwise at an elevated temperature (e.g., 110°C). The reaction proceeds for several hours to form the N-acetylated indazole intermediate, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.[4]

-

Causality: This is a classic reaction for forming the indazole ring from an ortho-toluidine derivative. The isoamyl nitrite acts as the diazotizing agent, converting the amino group into a diazonium salt, which then undergoes an intramolecular cyclization. The acetylation occurs in the same pot, protecting the indazole nitrogen.

-

Reactants: 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, a base (e.g., sodium hydroxide or potassium carbonate), methanol, and water.

-

Procedure: The N-acetylated indazole is suspended in a mixture of methanol and water. An aqueous solution of a base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature for several hours (e.g., 12 hours). The completion of the reaction is monitored by TLC. Upon completion, water is added to precipitate the product, which is then filtered, washed with water, and dried to afford the final product, 5-bromo-4-fluoro-1H-indazole.[4]

-

Causality: The basic conditions facilitate the hydrolysis of the acetyl protecting group from the indazole nitrogen, yielding the free N-H indazole. The product's lower solubility in the aqueous methanol mixture allows for its isolation via precipitation and filtration.

Caption: Representative synthesis workflow for a bromo-fluoro-indazole isomer.

Characterization

While specific spectral data for this compound is not published in detail, commercial suppliers confirm its structure and purity through standard analytical techniques. Researchers can typically request documentation such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS data upon purchase.[5] For the isomer synthesized in the patent, an ¹H NMR spectrum was used to confirm the final structure.[4]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of protein kinase inhibitors.[6] Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this core structure. This compound serves as an ideal starting point for generating libraries of novel kinase inhibitors due to its modifiable substitution pattern.

Role as a Kinase Inhibitor Scaffold

The N-H group and the nitrogen at position 2 of the indazole ring can act as crucial hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket of many kinases. The bromine at position 4 allows for the strategic introduction of larger substituents via cross-coupling reactions. These substituents can be designed to occupy adjacent hydrophobic pockets within the kinase domain, thereby increasing potency and selectivity. The fluorine at position 5 can enhance binding affinity and improve metabolic stability.

Caption: Conceptual workflow for developing kinase inhibitors.

Safety Information

This compound is classified as a hazardous substance. According to safety data sheets from suppliers, it is toxic if swallowed (GHS06) and can cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Signal Word: Danger[2]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P264, P270, P330, P405, P501.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in drug discovery and materials science. Its well-defined structure and the presence of versatile synthetic handles in the form of bromine and fluorine substituents make it an attractive starting material for the synthesis of novel, high-value compounds. While a specific, detailed academic synthesis protocol is not widely available, its commercial availability and the existence of robust synthetic routes for its isomers ensure its accessibility to the research community. As the quest for more selective and potent kinase inhibitors continues, the utility of scaffolds like this compound is set to grow, making it a key component in the modern medicinal chemist's toolbox.

References

- 1. 1056264-22-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. This compound | 1056264-22-2 [sigmaaldrich.com]

- 3. Indazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. 1056264-22-2|this compound|BLD Pharm [bldpharm.com]

- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectral Characteristics of 4-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery due to its prevalence as a structural motif in various pharmacologically active compounds. A thorough understanding of its spectral properties is fundamental for its identification, characterization, and quality control in synthetic processes. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The causality behind the spectral patterns is explained, offering field-proven insights for researchers. While experimental data is not publicly available, this guide establishes a robust, theoretically grounded framework for the spectral analysis of this compound.

Introduction: The Significance of this compound

Indazole-based compounds are a prominent class of heterocyclic molecules that exhibit a wide range of biological activities, making them privileged scaffolds in drug development. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, presents a unique electronic and steric profile, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate interpretation of its spectral data is a critical first step in any research and development endeavor involving this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.1 | Singlet (or narrow doublet) | - |

| H-6 | ~7.6 | Doublet of doublets | J(H6-H7) ≈ 9.0, J(H6-F) ≈ 6.0 |

| H-7 | ~7.4 | Doublet | J(H7-H6) ≈ 9.0 |

| N1-H | >10.0 | Broad Singlet | - |

Rationale behind the Predictions:

-

H-3: This proton is on the pyrazole ring and is typically the most downfield of the ring protons in indazoles. Its chemical shift is significantly influenced by the adjacent nitrogen atoms.

-

H-6 and H-7: These protons are on the benzene ring. H-7 is ortho to the bromine atom, and H-6 is meta to the bromine and ortho to the fluorine atom. The fluorine atom will cause a through-space coupling to H-6, resulting in a doublet of doublets. H-7 will appear as a doublet due to coupling with H-6.

-

N1-H: The proton on the nitrogen atom is acidic and its signal is often broad due to quadrupole broadening and exchange. It is expected to appear at a high chemical shift.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~110 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~155 (d, ²JCF ≈ 15 Hz) |

| C-6 | ~115 (d, ³JCF ≈ 5 Hz) |

| C-7 | ~125 |

| C-7a | ~140 |

Rationale behind the Predictions:

-

C-4 and C-5: C-4 is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. C-5 is also significantly deshielded due to the direct attachment of the bromine atom and will show a smaller two-bond coupling to fluorine.

-

Other Aromatic Carbons: The remaining carbon signals will be in the typical aromatic region, with their specific shifts influenced by the positions of the substituents and the nitrogen atoms.

Hypothetical Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

The mass spectrum of this compound will be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 214/216 | ~1:1 |

| [M-H]⁺ | 213/215 | ~1:1 |

| [M-N₂]⁺ | 186/188 | ~1:1 |

| [M-Br]⁺ | 135 | - |

Rationale behind the Predictions:

-

Molecular Ion Peak ([M]⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity at m/z 214 and 216.

-

Fragmentation Patterns: Common fragmentation pathways for indazoles include the loss of a hydrogen atom, the loss of a molecule of nitrogen (N₂), and the loss of the bromine atom.

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample in the source. ESI is a soft ionization technique that is likely to produce a strong molecular ion peak.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Record the mass-to-charge ratio of the ions to generate the mass spectrum.

Molecular Structure and Fragmentation

Caption: Predicted fragmentation pathway of this compound in MS.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, aromatic C-H, and aromatic C=C bonds, as well as the C-F and C-Br bonds.

Table 4: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3000 | Medium, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic C=C Stretch | 1620-1450 | Medium to Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Br Stretch | 680-515 | Medium |

Rationale behind the Predictions:

-

N-H Stretch: The N-H stretching vibration in indazoles typically appears as a broad band in the region of 3100-3000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These are characteristic absorptions for the aromatic ring system.

-

C-F and C-Br Stretches: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum and are strong indicators of their presence.

Hypothetical Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

Experimental Workflow for Spectral Analysis

Caption: General workflow for the spectral characterization of a chemical compound.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. By understanding the expected NMR, MS, and IR spectral features, researchers and drug development professionals can confidently identify this important synthetic building block and ensure its purity, thereby facilitating its application in the synthesis of novel and potentially life-saving therapeutics. It is important to note that while these predictions are based on well-established principles, experimental verification is always the gold standard in chemical analysis.

A Technical Guide to Determining the Organic Solvent Solubility of 4-Bromo-5-fluoro-1H-indazole for Drug Discovery Applications

Abstract: The solubility of a chemical entity is a foundational physicochemical property that dictates its behavior and utility throughout the drug discovery and development pipeline. Poor solubility can impede reliable screening, lead to inaccurate biological data, and create significant hurdles for formulation and in vivo studies.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to accurately characterize the solubility of 4-Bromo-5-fluoro-1H-indazole, a representative heterocyclic compound, in various organic solvents. By synthesizing established principles with detailed, field-proven protocols, this document serves as a practical resource for generating high-quality, reliable solubility data essential for advancing medicinal chemistry programs.

Part 1: Introduction - The Critical Role of Solubility

In modern drug discovery, the adage "a compound must be in solution to be active" has never been more relevant. Aqueous solubility is paramount for oral absorption and bioavailability, but an understanding of a compound's solubility in organic solvents is equally critical.[3][4] Organic solvents are the backbone of:

-

Chemical Synthesis & Purification: Ensuring reactants are in the same phase and that products can be effectively crystallized or purified.

-

High-Throughput Screening (HTS): Compounds are typically stored and dispensed from stock solutions in dimethyl sulfoxide (DMSO).

-

In Vitro & In Vivo Dosing: Formulating discovery compounds for pharmacological and toxicological studies often requires the use of co-solvents and specialized vehicles.[4]

This compound is a substituted indazole, a privileged scaffold in medicinal chemistry frequently found in kinase inhibitors and other targeted therapies.[5] Its halogenated structure presents a unique solubility profile that must be empirically determined to support its development. This guide provides the strategic and practical tools to perform this characterization with scientific rigor.

Part 2: Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound, with its rigid heterocyclic core, hydrogen bond-donating N-H group, and electronegative halogen atoms, suggests a moderate polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1056264-22-2 | [6][7] |

| Molecular Formula | C₇H₄BrFN₂ | [7] |

| Molecular Weight | 215.02 g/mol | |

| Physical Form | Solid | [7] |

| Predicted Boiling Point | 332.2 ± 22.0 °C (at 760 mmHg) | [7] |

| Predicted pKa | ~10.9 (weakly acidic N-H) |[8] |

Based on its structure and the properties of similar molecules, we can form several hypotheses:

-

High Solubility in Polar Aprotic Solvents: Due to its ability to accept hydrogen bonds and its dipole moment, high solubility is expected in solvents like DMSO and dimethylformamide (DMF).[5]

-

Moderate Solubility in Polar Protic Solvents: Solvents like methanol and ethanol should be effective due to their ability to engage in hydrogen bonding with the indazole's nitrogen atoms.[5]

-

Low Solubility in Nonpolar Solvents: Limited solubility is anticipated in nonpolar solvents like toluene or hexanes, as the compound's polar nature is not well-matched with these solvents.

Part 3: A Strategic Approach to Solubility Assessment

Not all solubility measurements are equal. The choice of assay depends entirely on the stage of research and the question being asked. The two primary types are Kinetic and Thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[9][10] It is prone to generating supersaturated solutions and thus can overestimate true solubility.[11] Its value lies in the early discovery phase for rapidly flagging compounds with potential solubility liabilities.[12][13]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[14] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with its solid phase over an extended period (typically 24 hours or more).[15] This value is critical for lead optimization, pre-formulation, and any work requiring precise, reproducible data.[13]

For characterizing the solubility of a key compound like this compound in organic solvents for synthetic and formulation purposes, the Thermodynamic Solubility is the most appropriate and reliable measurement.

Part 4: Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is the most widely recognized and reliable technique for determining thermodynamic solubility.[11][14] The protocol below is a self-validating system designed for accuracy and reproducibility.

Principle of the Assay: An excess of the solid compound is agitated in the solvent of interest for a sufficient duration to ensure that a true equilibrium is reached between the dissolved and undissolved states. After separating the solid, the concentration of the compound in the saturated solution is measured, representing the thermodynamic solubility.

Materials & Reagents:

-

This compound (solid, purity >95%)

-

Selected organic solvents (HPLC grade or equivalent): DMSO, DMF, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, etc.

-

Calibrated analytical balance

-

Glass vials (e.g., 2 mL or 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a glass vial. The key is to ensure there will be visible excess solid after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Prepare a separate vial for each solvent to be tested. Run each experiment in duplicate or triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the reach of equilibrium.

-

Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A time-course experiment can be run initially to determine the optimal equilibration time.

-

-

Sample Processing & Phase Separation:

-

After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Causality: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Analysis & Quantification:

-

Prepare a series of accurate dilutions of the filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Prepare a standard curve using accurately weighed amounts of this compound dissolved in the same solvent.

-

Analyze the diluted samples and the standards by HPLC-UV. The wavelength for detection should be set to the λmax of the compound to ensure maximum sensitivity.

-

Calculate the concentration of the compound in the original, undiluted filtrate using the standard curve. This value is the thermodynamic solubility.

-

Part 5: Data Interpretation and Presentation

All quantitative data should be summarized in a clear, tabular format. The following table represents an illustrative example of how to present the determined solubility data for this compound.

Table 2: Illustrative Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 930 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 | > 930 |

| Methanol | Polar Protic | 5.1 | ~45 | ~209 |

| Acetonitrile | Polar Aprotic | 5.8 | ~25 | ~116 |

| Ethyl Acetate | Moderately Polar | 4.4 | ~10 | ~47 |

| Dichloromethane (DCM) | Nonpolar | 3.1 | ~8 | ~37 |

| Toluene | Nonpolar | 2.4 | < 1 | < 5 |

Discussion of Expected Trends: The hypothetical data illustrates the "like dissolves like" principle. The highest solubility is observed in polar aprotic solvents (DMSO, DMF), which are excellent solvents for many drug-like molecules.[5] Polar protic solvents like methanol are also effective, though slightly less so, indicating the importance of hydrogen bonding interactions. As solvent polarity decreases, so does the solubility of this moderately polar compound, with very low solubility in the nonpolar solvent toluene.

Part 6: Conclusion

Accurate solubility data is not a trivial pursuit; it is a fundamental requirement for the successful progression of any compound through the drug discovery process. For this compound, a systematic approach using the gold-standard Shake-Flask method provides the most reliable and actionable data. This guide has provided the theoretical context, strategic framework, and a detailed, validated protocol to empower researchers to confidently and accurately characterize the organic solvent solubility of this and other critical research compounds, thereby enabling informed decisions in synthesis, screening, and formulation development.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. echemi.com [echemi.com]

- 6. 1056264-22-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 1056264-22-2 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

4-Bromo-5-fluoro-1H-indazole safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 4-Bromo-5-fluoro-1H-indazole

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No: 1056264-22-2). As a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics, its proper management in a laboratory setting is paramount to ensuring personnel safety and experimental integrity.[1][2] This document moves beyond rote recitation of safety data, offering field-proven insights and explaining the causality behind each procedural recommendation.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1][3] The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and accidental ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential health effects. While classifications may vary slightly between suppliers, a conservative approach based on available data is warranted. The compound is toxic if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[3]

Table 1: GHS Hazard Profile of this compound | Classification | Pictogram | Signal Word | Hazard Statement (H-Code) | Description | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |

| Danger | H301 | Toxic if swallowed.[3] | | Skin Irritation |

| Danger | H315 | Causes skin irritation.[3] | | Eye Irritation |

| Danger | H319 | Causes serious eye irritation.[3] | | Specific Target Organ Toxicity |

| Danger | H335 | May cause respiratory irritation.[3] |

Section 2: Comprehensive Handling and Engineering Controls

The cornerstone of safely handling this compound is the principle of exposure minimization. The following protocols are designed as a self-validating system to prevent contact at every stage of an experimental workflow.

Engineering Controls: The Primary Barrier

All manipulations of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale extends beyond simple ventilation; a fume hood provides a physical barrier and maintains negative pressure, ensuring that any fine dust or aerosolized particles are captured and exhausted away from the operator's breathing zone.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential. The following provides a logical sequence for its use.

Step-by-Step PPE Protocol:

-

Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a snug fit at the wrists must be worn and fully fastened.

-

Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling the solid. Always inspect gloves for tears or degradation before use. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.[1]

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[5] For routine handling within a fume hood, this is typically not required.

Field-Proven Workflow: Weighing and Transferring Solid Compound

This protocol minimizes the risk of generating and releasing dust.

-

Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance. Have a container with the target reaction solvent and all necessary spatulas and glassware ready.

-

Extraction from Storage: Retrieve the sealed container of this compound from its storage location.[1] Before opening, gently tap the container to settle the solid material.

-

Weighing: Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the approximate amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust.

-

Transfer: Once the desired mass is obtained, carefully pick up the weigh boat and gently tap the solid into the reaction flask. A funnel may be used to prevent loss of material.

-

Rinsing: Use a small amount of the reaction solvent to rinse any residual solid from the weigh boat and spatula directly into the reaction flask, ensuring a complete and contained transfer.

-

Cleanup: Immediately and securely seal the stock container. Wipe down the spatula and the balance with a damp cloth (e.g., with ethanol) to decontaminate the surfaces. Dispose of the cloth as hazardous waste.

Section 3: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response Protocol

For any spill, the primary objective is to isolate the area, inform others, and proceed with a cleanup protocol appropriate for the scale of the spill.

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Minor Spill Cleanup (Solid Powder):

-

Alert personnel in the immediate vicinity.[5]

-

Ensure you are wearing the appropriate PPE (lab coat, goggles, double nitrile gloves).

-

Gently cover the spill with a dry, inert absorbent material to prevent further aerosolization.

-

Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[6] Avoid aggressive actions that create dust.

-

Clean the spill area with soap and water, followed by a solvent wipe (e.g., ethanol).

-

Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

-

Wash hands thoroughly after the cleanup is complete.

First Aid Measures

Immediate and correct first aid is critical in the event of an exposure.

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | Action |

|---|---|

| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[6][7] |

Section 4: Storage and Disposal

Storage Conditions

To maintain its chemical integrity and prevent degradation, this compound must be stored correctly.

-

Container: Keep in a tightly sealed, clearly labeled container.[5]

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against slow degradation from air and moisture.[1]

-

Location: Store in a cool, dry, and dark location, away from incompatible materials. A refrigerated environment is often recommended.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[6]

-

Collect all waste in sealed, properly labeled containers.

-

Do not dispose of this chemical down the drain or in general waste.[6]

-

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, which must comply with all local, regional, and national regulations.

Section 5: Physical and Chemical Properties

Understanding the basic properties of a compound is fundamental to its safe handling.

Table 3: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1056264-22-2[3][9] |

| Molecular Formula | C₇H₄BrFN₂[3][9] |

| Molecular Weight | 215.02 g/mol [3] |

| Physical Form | Solid[3][10] |

| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water.[1] |

| Storage Temperature | Store at room temperature or refrigerated.[3][10] |

References

- 1. echemi.com [echemi.com]

- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 3. This compound | 1056264-22-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.de [fishersci.de]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound - CAS:1056264-22-2 - Abovchem [abovchem.com]

- 10. 5-bromo-4-fluoro-1H-indazole | 1082041-85-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique structural and electronic properties allow it to interact with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[3][4] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indazole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This makes halogenated indazoles, such as 4-Bromo-5-fluoro-1H-indazole, highly sought-after intermediates in the design and synthesis of novel therapeutic agents.[5]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its close isomer, 5-Bromo-4-fluoro-1H-indazole. It is designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and characterize these important building blocks.

Synthetic Methodologies: A Multi-step Approach to the Indazole Core

The synthesis of substituted indazoles can be achieved through various strategies, often involving the formation of the pyrazole ring onto a pre-functionalized benzene ring.[1][6] A common and effective method for the synthesis of bromo-fluoro-1H-indazoles involves a multi-step sequence starting from a substituted aniline derivative. This approach offers good control over the regiochemistry of the final product.

A representative synthesis for the closely related isomer, 5-Bromo-4-fluoro-1H-indazole, is detailed in the following sections, based on established patent literature.[7] This pathway highlights key chemical transformations that are broadly applicable to the synthesis of other substituted indazoles.

Visualizing the Synthetic Workflow

Caption: A three-step synthetic route to 5-Bromo-4-fluoro-1H-indazole.

Step-by-Step Experimental Protocol

PART 1: Bromination of 3-Fluoro-2-methylaniline

The synthesis commences with the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and methyl groups, along with the fluoro substituent, guide the incoming electrophile.

-

Rationale: N-Bromosuccinimide (NBS) is a convenient and effective electrophilic brominating agent. The reaction is typically carried out in a polar aprotic solvent like acetonitrile at a reduced temperature to control the reaction rate and minimize side products.

-

Protocol:

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile in a reaction vessel.

-

Cool the solution to a temperature between -10°C and 10°C.

-

Slowly add N-bromosuccinimide to the cooled solution over a period of 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Extract the product, 4-bromo-3-fluoro-2-methylaniline, with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

PART 2: Ring Closure via Diazotization

The second stage involves an intramolecular cyclization to form the indazole ring system. This is achieved through a diazotization reaction of the amino group, followed by an intramolecular cyclization.

-

Rationale: Amyl nitrite, in the presence of an acid like acetic acid, generates the nitrosating agent in situ. The resulting diazonium salt is unstable and readily undergoes cyclization. The reaction is performed at an elevated temperature to facilitate the ring closure.

-

Protocol:

-

Dissolve the 4-bromo-3-fluoro-2-methylaniline intermediate in acetic acid.

-

Heat the solution to approximately 110°C.

-

Add isoamyl nitrite dropwise to the heated solution, maintaining the reaction temperature.

-

Continue heating for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate it to dryness.

-

The crude product, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, can be purified by slurrying in methanol followed by filtration.

-

PART 3: Deprotection to Yield 5-Bromo-4-fluoro-1H-indazole

The final step is the removal of the acetyl protecting group from the indazole nitrogen.

-

Rationale: The acetyl group can be readily cleaved under basic conditions. A solution of a base such as sodium hydroxide or potassium carbonate in a mixture of methanol and water is effective for this transformation.

-

Protocol:

-

Suspend the 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

-

Add an aqueous solution of a suitable base (e.g., sodium hydroxide, potassium carbonate) to the suspension at room temperature.

-

Stir the mixture for several hours until the deprotection is complete, as indicated by TLC.

-

Add water to the reaction mixture to precipitate the product.

-

Filter the solid, wash it with water, and dry it to obtain the final product, 5-bromo-4-fluoro-1H-indazole.[7]

-

Characterization of Bromo-Fluoro-1H-Indazoles

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques and physical property measurements is employed.

Spectroscopic Data

| Technique | 4-Bromo-6-fluoro-1H-indazole | 5-Bromo-4-fluoro-1H-indazole |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.57 (apparent t, J = 2.7 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.20-7.25 (m, 1H), 8.25 (s, 1H)[8] | A ¹H NMR spectrum has been reported, confirming the synthesis of this isomer.[7] |

| ¹³C NMR | Data not readily available in initial search. | Data not readily available in initial search. |

| ¹⁹F NMR | Data not readily available in initial search. | Data not readily available in initial search. |

| Mass Spectrometry (MS) | Data not readily available in initial search. | Data not readily available in initial search. |

Physicochemical Properties

| Property | This compound |

| CAS Number | 1056264-22-2[9][10] |

| Molecular Formula | C₇H₄BrFN₂[9] |

| Molecular Weight | 215.03 g/mol [9] |

| Appearance | Solid[10] |

| Boiling Point | 332.2 ± 22.0 °C at 760 mmHg[10] |

Conclusion and Future Directions

The synthesis of this compound and its isomers represents a key step in the development of novel pharmaceuticals. The multi-step synthesis, involving bromination, diazotization-induced ring closure, and deprotection, provides a reliable route to these valuable building blocks. Comprehensive characterization using a suite of analytical techniques is crucial to ensure the quality and identity of the final product.

Further research into alternative synthetic strategies, including transition metal-catalyzed cross-coupling reactions, could provide more efficient and versatile routes to a wider range of substituted indazoles. Moreover, a deeper exploration of the biological activities of this compound-containing compounds will undoubtedly uncover new therapeutic opportunities.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]

- 5. ossila.com [ossila.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound - CAS:1056264-22-2 - Abovchem [abovchem.com]

- 10. This compound | 1056264-22-2 [sigmaaldrich.com]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-1H-indazole with Arylboronic Acids for Drug Discovery

Introduction: The Significance of 4-Aryl-5-fluoro-1H-indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3][4] The introduction of aryl substituents at the 4-position of the indazole ring can significantly modulate the biological activity of the resulting molecules, making the development of efficient synthetic routes to 4-aryl-1H-indazoles a key focus in drug discovery. Furthermore, the presence of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-5-fluoro-1H-indazole with various arylboronic acids, a powerful and versatile method for the synthesis of 4-aryl-5-fluoro-1H-indazole derivatives.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents, making it an ideal choice for the synthesis of complex molecules in a pharmaceutical setting.

Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.

-

Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (4-aryl-5-fluoro-1H-indazole), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane and Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, K₂CO₃ is a good starting point).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-fluoro-1H-indazole.

Data Presentation: Expected Outcomes and Optimization Parameters

The yield and purity of the final product will depend on the specific arylboronic acid used and the optimization of reaction conditions. Below is a table outlining key parameters and their potential impact on the reaction outcome.

| Parameter | Typical Range | Rationale and Considerations |

| Palladium Catalyst | 2-5 mol% | Pd(dppf)Cl₂ is often effective for heteroaromatic couplings. Other catalysts like Pd(PPh₃)₄ or Buchwald-Hartwig pre-catalysts can also be screened. |

| Base | 2-3 equivalents | K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ can sometimes lead to higher yields, especially with less reactive substrates. |

| Solvent System | Dioxane/Water, DME/Water, Toluene/Water | A mixture of an organic solvent and water is crucial for dissolving both the organic reactants and the inorganic base. Degassing is essential to prevent oxidation of the Pd(0) catalyst. |

| Temperature | 80-110 °C | Higher temperatures generally accelerate the reaction but can also lead to decomposition of the catalyst or starting materials. Microwave irradiation can sometimes significantly reduce reaction times. |

| Arylboronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. Electron-rich boronic acids tend to react faster. |

Workflow Visualization

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-5-fluoro-1H-indazoles. The protocol outlined in this application note provides a solid foundation for researchers to develop and optimize this important transformation for a wide range of arylboronic acids. The resulting compounds are valuable building blocks for the discovery of new therapeutic agents. Further optimization, including high-throughput screening of catalysts, ligands, and reaction conditions, can lead to even more efficient and scalable synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note & Protocols: 4-Bromo-5-fluoro-1H-indazole as a Strategic Intermediate for the Synthesis of Potent Kinase Inhibitors

Abstract

The indazole scaffold is a privileged core structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Bromo-5-fluoro-1H-indazole as a versatile intermediate. We elucidate the rationale behind its design, detailing how the specific placement of bromo and fluoro substituents provides significant advantages in tuning pharmacokinetics, pharmacodynamics, and synthetic accessibility. This guide includes detailed, field-proven protocols for its incorporation into advanced kinase inhibitor scaffolds, using the synthesis of an AXL kinase inhibitor analogue as a practical case study.

Introduction: The Strategic Advantage of Fluorination and Bromination in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, small-molecule kinase inhibitors have become a cornerstone of targeted therapy. The design of these inhibitors is a meticulous process of optimizing potency, selectivity, and drug-like properties. The 1H-indazole nucleus has emerged as a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a conserved structural element critical for ATP binding.[1]

The utility of the basic indazole scaffold can be significantly enhanced through strategic halogenation. The introduction of fluorine and bromine, as seen in this compound, is not arbitrary but a deliberate design choice rooted in established medicinal chemistry principles:

-

The Role of Fluorine: Fluorine, being the most electronegative element, profoundly influences a molecule's properties.[3] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated oxidation).[4][5] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.[6] Fluorine's electron-withdrawing nature also lowers the pKa of nearby N-H groups, modulating the strength of hydrogen bonds crucial for target engagement.[3][7]

-

The Role of Bromine: The bromine atom at the 4-position serves as a versatile synthetic handle.[8] It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[9][10] This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling rapid exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[11]

By combining these features, this compound represents a high-value starting material, pre-optimized for both biological activity and synthetic diversification.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful reaction planning and execution.

| Property | Value | Source |

| CAS Number | 1056264-22-2 | [12] |

| Molecular Formula | C₇H₄BrFN₂ | [13] |

| Molecular Weight | 215.02 g/mol | [13] |

| Physical Form | Solid | [13] |

| Storage | Room Temperature, Sealed in Dry Conditions | [8][13] |

| InChI Key | YJOQUFUSNSCGHN-UHFFFAOYSA-N | [13] |

Synthetic Application: A Case Study in AXL Kinase Inhibitor Synthesis

To illustrate the utility of this compound, we present a representative synthetic workflow for a potent AXL kinase inhibitor analogue. AXL, a receptor tyrosine kinase, is a high-value oncology target implicated in tumor metastasis, cell survival, and the development of drug resistance.[14][15] Potent AXL inhibitors like Bemcentinib (BGB324) have demonstrated clinical potential.[14][16][17]

The following workflow demonstrates how the bromo and fluoro substituents on the indazole core are leveraged to construct a complex, biologically active molecule.

References